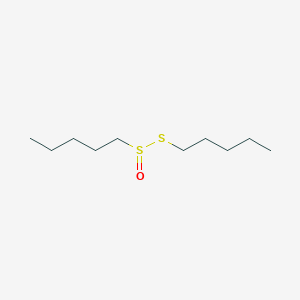
S-pentyl pentane-1-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-pentyl pentane-1-sulfinothioate is an organosulfur compound with the molecular formula C10H22OS2 It is a member of the sulfinothioate family, which are compounds containing a sulfinothioate functional group (R-S(O)-S-R’)
Preparation Methods
Synthetic Routes and Reaction Conditions
S-pentyl pentane-1-sulfinothioate can be synthesized through the oxidation of disulfides to thiolsulfinates. One method involves the use of hydrogen peroxide and a cyclic seleninate ester catalyst . The reaction typically proceeds under mild conditions, making it suitable for the preparation of thiolsulfinates from a variety of disulfides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-pentyl pentane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced back to disulfides or thiols.
Substitution: The sulfinothioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfinothioate group under appropriate conditions.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Disulfides or thiols.
Substitution: Various substituted sulfinothioates depending on the nucleophile used.
Scientific Research Applications
S-pentyl pentane-1-sulfinothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It can be used to study the effects of sulfinothioates on biological systems, including their potential as antioxidants.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-pentyl pentane-1-sulfinothioate involves its ability to undergo redox reactions. The sulfinothioate group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- S-methyl methanesulfinothioate
- S-ethyl ethanesulfinothioate
- S-propyl propanesulfinothioate
Uniqueness
S-pentyl pentane-1-sulfinothioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it distinct from other sulfinothioates with shorter carbon chains, potentially offering different applications and benefits in various fields.
Properties
CAS No. |
84549-06-4 |
|---|---|
Molecular Formula |
C10H22OS2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
1-pentylsulfinylsulfanylpentane |
InChI |
InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
UXGUHQNYRZMSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSS(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















